molecular formula C25H29NO5 B11162770 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11162770
M. Wt: 423.5 g/mol
InChI Key: QPCFNSJCDAOKDN-UHFFFAOYSA-N
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Description

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,3,5-TRIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety, a furochromen core, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,3,5-TRIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the furochromen core, followed by the introduction of the decahydroisoquinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,3,5-TRIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,3,5-TRIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,3,5-TRIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(4A-HYDROXY-OCTAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5-DIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE
  • 4-HYDROXY-2-QUINOLONES

Uniqueness

Compared to similar compounds, 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,3,5-TRIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups and ring systems can result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H29NO5/c1-14-16(3)30-21-12-22-19(10-18(14)21)15(2)20(24(28)31-22)11-23(27)26-9-8-25(29)7-5-4-6-17(25)13-26/h10,12,17,29H,4-9,11,13H2,1-3H3

InChI Key

QPCFNSJCDAOKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C)C

Origin of Product

United States

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